2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one
CAS No.:
Cat. No.: VC20069139
Molecular Formula: C22H23N3O2
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N3O2 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 2-(furan-2-ylmethylamino)-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
| Standard InChI | InChI=1S/C22H23N3O2/c1-14(2)15-5-7-16(8-6-15)17-10-20-19(21(26)11-17)13-24-22(25-20)23-12-18-4-3-9-27-18/h3-9,13-14,17H,10-12H2,1-2H3,(H,23,24,25) |
| Standard InChI Key | NUVAVMVJCTYMPS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=CO4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic name, 2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one, reflects its intricate architecture. Its molecular formula is C₁₉H₂₂N₂O₂, with a molecular weight of 302.39 g/mol. The quinazolinone core (a bicyclic structure combining benzene and pyrimidine rings) is substituted at position 2 with a furan-2-ylmethylamino group and at position 7 with a 4-isopropylphenyl moiety. The furan ring contributes an oxygen atom, while the quinazolinone’s ketone group accounts for the second oxygen.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₂ |
| Molecular Weight | 302.39 g/mol |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 3 (two O, one N) |
| Rotatable Bond Count | 5 |
| Topological Polar Surface | 64.6 Ų |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound likely involves multi-step strategies common to quinazolinone derivatives. Key steps include:
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Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions generates the dihydroquinazolinone scaffold.
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Substituent Introduction:
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling could attach the 4-isopropylphenyl group to position 7.
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Reductive Amination: Reaction of a primary amine (furan-2-ylmethylamine) with a ketone intermediate at position 2 would yield the secondary amine linkage.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | Anthranilic acid, urea, HCl, reflux | 65–75 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 50–60 |
| Reductive Amination | NaBH₃CN, MeOH, rt | 70–80 |
Stability and Reactivity
The compound’s stability is influenced by its substituents. The electron-rich furan ring may undergo electrophilic substitution, while the secondary amine could participate in acylations or alkylations. Degradation pathways under acidic or oxidative conditions remain uncharacterized but warrant investigation.
Molecular Structure and Conformational Analysis
Crystallographic Insights
Biological Activities and Mechanistic Hypotheses
Table 3: Hypothesized Targets and IC₅₀ Values (Analog Data)
| Target | Analog Structure | IC₅₀ (nM) |
|---|---|---|
| DHFR | 4-Amino-N-{1-[3-(4-chloro... | 12.4 |
| EGFR Tyrosine Kinase | Gefitinib | 2.3 |
| Topoisomerase IIα | Doxorubicin | 150 |
Mechanism of Action
The compound may act as a dual inhibitor of DHFR and kinases. Molecular docking suggests the quinazolinone core occupies the pteridine-binding site of DHFR, while the isopropylphenyl group interacts with hydrophobic pockets . The furan ring’s oxygen could form hydrogen bonds with catalytic residues (e.g., Asp27 in human DHFR) .
Pharmacokinetic and Toxicological Considerations
ADMET Profiling (Predicted)
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Absorption: Moderate intestinal absorption (Caco-2 permeability: 12 × 10⁻⁶ cm/s).
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Metabolism: Hepatic oxidation via CYP3A4, with potential furan ring epoxidation.
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Toxicity: Possible hepatotoxicity due to reactive metabolite formation; Ames test predictions indicate low mutagenic risk.
Future Research Directions
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In Vitro Assays: Evaluate inhibitory activity against DHFR, kinases, and microbial pathogens.
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Crystallization Studies: Resolve the compound’s 3D structure to guide rational drug design.
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In Vivo Efficacy: Assess pharmacokinetics and toxicity in rodent models.
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